molecular formula C10H8BrNO B3100676 Isoquinoline, 7-bromo-1-methoxy- CAS No. 1374258-30-6

Isoquinoline, 7-bromo-1-methoxy-

Cat. No. B3100676
M. Wt: 238.08 g/mol
InChI Key: RNZQCNYQATWREI-UHFFFAOYSA-N
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Description

“Isoquinoline, 7-bromo-1-methoxy-” is a derivative of isoquinoline, a heterocyclic aromatic organic compound . It shares a similar structure to quinoline but the nitrogen atom’s location differs in the two molecules . It is a synthetic intermediate useful for pharmaceutical synthesis .


Synthesis Analysis

The synthesis of isoquinoline derivatives has been extensively studied. The most common method for synthesizing isoquinoline is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

The molecular structure of “Isoquinoline, 7-bromo-1-methoxy-” is similar to that of isoquinoline, with the addition of a bromo group at the 7th position and a methoxy group at the 1st position . Isoquinoline itself is a heterocyclic aromatic organic compound, comprising a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Isoquinoline and its derivatives, including “Isoquinoline, 7-bromo-1-methoxy-”, have been found to undergo various chemical reactions. These include palladium-catalyzed coupling reactions, copper (I)-catalyzed tandem reactions, and Ru (II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides .

Relevant Papers Several papers have been published on the synthesis and biological activity of isoquinoline and its derivatives . These papers provide valuable insights into the synthesis protocols, biological potential, and structural-activity relationship of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

"Isoquinoline, 7-bromo-1-methoxy-" serves as an intermediate in the synthesis of various heterocyclic compounds due to its reactive bromo and methoxy groups. For instance, it has been used in the synthesis of 8-bromoisoquinolines through modifications of the Pomeranz-Fritsch ring synthesis, highlighting its utility in constructing complex molecular architectures with potential applications in pharmaceuticals and materials science (Armengol, Helliwell, & Joule, 2000).

Antitumor Activity

Research into methoxy-indolo[2,1‐a]isoquinolines, which are structurally related to "Isoquinoline, 7-bromo-1-methoxy-," has demonstrated significant cytostatic activity in vitro against various tumor cell lines. This suggests the potential of "Isoquinoline, 7-bromo-1-methoxy-" derivatives in developing antitumor agents, contributing to cancer treatment research (Ambros, Angerer, & Wiegrebe, 1988).

Catalytic Applications

The compound has also been involved in cobalt-catalyzed cyclization reactions, facilitating the synthesis of isoquinolone derivatives, which are crucial in medicinal chemistry for their biological activities. This application underscores the role of "Isoquinoline, 7-bromo-1-methoxy-" in advancing catalytic methodologies for efficient synthesis of bioactive molecules (Sivakumar, Vijeta, & Jeganmohan, 2016).

properties

IUPAC Name

7-bromo-1-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-9-6-8(11)3-2-7(9)4-5-12-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZQCNYQATWREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308226
Record name 7-Bromo-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-methoxyisoquinoline

CAS RN

1374258-30-6
Record name 7-Bromo-1-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374258-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Bromo-1-chloroisoquinoline (570 mg, 2.4 mmol) was combined with methanol (10 mL) and sodium methoxide (25 wt % in methanol, 1.5 mL, 24 mmol) in a microwave vial. The vial was sealed and heated to 130° C. for 3 hours in a microwave. The reaction was concentrated. The crude residue was taken up in ethyl acetate and washed with water and saturated aqueous sodium bicarbonate. The aqueous layer was extracted two times with hot ethyl acetate. The combined organics were dried over sodium sulfate, filtered, and concentrated to give the title compound (520 mg, 93%). +ESI (M+H+1) 240.0; 1H NMR (400 MHz, DMSO-d6, δ): 8.25-8.28 (m, 1H), 8.04 (d, J=5.9 Hz, 1H), 7.86-7.89 (m, 2H), 7.40 (dd, J=6.0, 0.9 Hz, 1H), 4.03 (s, 3H).
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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